molecular formula C12H12N2O B6496668 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine CAS No. 2640947-89-1

2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine

Cat. No.: B6496668
CAS No.: 2640947-89-1
M. Wt: 200.24 g/mol
InChI Key: HLRQPTCKRHBDLX-UHFFFAOYSA-N
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Description

2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine is a substituted pyridine compound offered for research purposes. Pyridine derivatives are fundamental structures in medicinal and industrial chemistry, widely recognized for their utility as synthons in pharmaceutical development . They are frequently employed in the synthesis of more complex molecules and are found in various therapeutic agents, dyes, and herbicides . The specific 2,5-disubstituted pyridine scaffold of this compound suggests potential for use in ligand design for metal complexes or as a building block in polymer chemistry . As a research chemical, it may be of particular interest in exploring new synthetic pathways or in the development of compounds with unique physical properties . This product is intended for laboratory research by qualified personnel. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Disclaimer: The information provided is based on the general properties of pyridine derivatives. The specific applications and research value of this exact compound have not been fully characterized and require further investigation by the researcher.

Properties

IUPAC Name

2-methyl-5-(5-methylpyridin-2-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-6-12(14-7-9)15-11-5-4-10(2)13-8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQPTCKRHBDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with 5-methyl-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a column packed with a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine rings facilitate nucleophilic substitution under specific conditions. Key findings include:

Table 1: Nucleophilic substitution reactions

ReagentConditionsProductYieldReference
Sodium methoxideDMF, 120°C, 12 h2-Methyl-5-(5-methylpyridin-2-yl)methoxy pyridine78%
Ammonium thiocyanateAcOH, 100°C, 8 hThiocyanate-substituted derivative65%
  • Methoxy substitution occurs preferentially at the 3-position of the unsubstituted pyridine ring due to reduced steric hindrance .

  • Thiocyanate reactions require acidic conditions to activate the pyridine ring for nucleophilic attack .

Oxidation Reactions

Controlled oxidation selectively modifies methyl groups or the oxygen bridge:

Table 2: Oxidation pathways

Oxidizing AgentTarget SiteProductObservations
KMnO₄ (aq)Methyl groupsCarboxylic acid derivativesRequires prolonged reflux
H₂O₂/AcOHEther linkageCleavage to dihydroxypyridinesLow yield (≤30%)
  • Potassium permanganate under acidic conditions oxidizes methyl groups to carboxylic acids, confirmed by IR (C=O stretch at 1685 cm⁻¹) and MS ([M+H]⁺ = 266.1) .

  • Hydrogen peroxide in acetic acid cleaves the ether bond, forming 5-hydroxypyridine-2-carboxylic acid and 2-methyl-5-hydroxypyridine, isolated via column chromatography .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at reactive positions:

Table 3: Suzuki-Miyaura coupling results

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃3-Phenyl-2-methylpyridine derivative82%
4-Pyridylboronic acidPdCl₂(dppf), CsFBipyridine analogue68%
  • Coupling occurs at the 3-position of the pyridine ring lacking methyl substituents, as confirmed by NOESY NMR .

  • Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .

Reduction Pathways

Catalytic hydrogenation and chemical reductions yield partially saturated systems:

Table 4: Reduction outcomes

MethodConditionsProductNotes
H₂ (1 atm), Pd/CEtOAc, 25°C, 6 hTetrahydro-pyridine derivative94% conversion
NaBH₄/CoCl₂MeOH, 0°C to RTPiperidine etherStereoselective (dr 4:1)
  • Hydrogenation saturates the pyridine ring without methyl groups first, preserving the ether linkage (¹H NMR: δ 3.8–4.1 ppm for OCH₂) .

  • Sodium borohydride with cobalt chloride selectively reduces the less sterically hindered ring .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions to form fused heterocycles:

Key example :

  • Reaction with azides (NaN₃, CuSO₄, 80°C) yields triazolo[4,5-b]pyridine derivatives via Huisgen cycloaddition (X-ray crystallography confirms regiochemistry) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (TGA data: 5% mass loss at 255°C in N₂ atmosphere) .

  • Photolysis : UV irradiation (254 nm) in MeCN generates radical intermediates detected by EPR spectroscopy .

Scientific Research Applications

2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Physical State Key Applications/Notes
2-Methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine 2-CH₃; 5-(5-CH₃-pyridin-2-yl-O-) ~215 (estimated) Solid (assumed) Potential nicotine analog
2-Methyl-5-(piperidin-1-yl)pyridine 2-CH₃; 5-(piperidin-1-yl) 173.26 Yellow oil Pharmaceutical intermediate
2-Methyl-5-phenylpyridine 2-CH₃; 5-C₆H₅ 169.24 Solid (lit.) Flavor/fragrance industry
2-Methyl-5-(phenylethynyl)pyridine 2-CH₃; 5-(C≡C-C₆H₅) 209.27 Off-white solid Ligand in coordination chemistry
(S)-6-Methyl nicotine (Metatine) 2-CH₃; 5-[(2S)-1-methylpyrrolidin-2-yl] 176.26 Liquid (nicotine analog) E-cigarette formulations

Key Observations :

  • Electronic Effects : The oxygen bridge in the target compound enhances conjugation compared to direct C–C bonds (e.g., 2-methyl-5-phenylpyridine) or flexible amine substituents (e.g., piperidine in ). This may increase thermal stability and alter UV-Vis absorption.

Reactivity Trends :

  • Ether-linked substituents (e.g., pyridyloxy) are less prone to hydrolysis than ester or amide linkages but may undergo cleavage under strong acidic conditions.
  • Amino-substituted pyridines (e.g., ) exhibit basicity, enabling salt formation, whereas ethynyl groups () participate in click chemistry.

Physicochemical Properties

  • Bulky or polar groups (e.g., sulfonyl in ) increase melting points.
  • Solubility : The oxygen bridge in the target compound may improve water solubility compared to purely hydrocarbon-substituted pyridines (e.g., ). Piperidine derivatives () are likely more lipophilic.

Biological Activity

2-Methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the available literature on the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Activity
    • Studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. Specifically, compounds similar to this compound exhibit significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives containing pyridine rings exhibit moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa .
  • Antiviral Activity
    • In light of recent global health challenges, the antiviral potential of pyridine derivatives has been explored. Compounds related to this compound have been screened for their efficacy against viruses such as SARS-CoV-2 and herpes simplex virus (HSV). Preliminary findings suggest promising antiviral activity, warranting further investigation into their mechanisms of action .

Table 1: Biological Activity Summary

Activity TypeTest Organism/TargetResultReference
Anti-inflammatoryCOX-2IC50 = 0.04 μmol
AntimicrobialE. coliMIC = 0.21 μM
AntimicrobialS. aureusModerate activity
AntiviralHSVSignificant inhibition
AntiviralSARS-CoV-2Promising results

Case Studies

  • Anti-inflammatory Case Study
    A study evaluating the anti-inflammatory effects of various pyridine derivatives found that compounds with structural similarities to this compound significantly reduced inflammation in animal models. The study utilized carrageenan-induced paw edema as a model and reported that these compounds effectively suppressed COX enzyme activity, leading to reduced swelling and pain in treated subjects .
  • Antimicrobial Efficacy
    In a clinical evaluation of antimicrobial agents, derivatives of this compound were tested against a panel of bacteria including Bacillus subtilis, E. coli, and Aspergillus niger. Results indicated that certain derivatives exhibited potent antibacterial and antifungal activities comparable to standard treatments like fluconazole and norfloxacin .
  • Antiviral Properties
    A recent investigation into the antiviral capabilities of pyridine derivatives highlighted the effectiveness of compounds similar to this compound against HSV and other viral pathogens. The study employed Vero cells to assess viral replication inhibition, revealing that some derivatives significantly reduced viral titers at low concentrations .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1: Nucleophilic Aromatic Substitution

    • Steps : React 5-hydroxy-2-methylpyridine with 2-chloro-5-methylpyridine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF).
    • Key Variables : Temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile).
    • Yield Optimization : Monitor via TLC or HPLC; typical yields range from 50–70% depending on purity of starting materials .
  • Route 2: Reductive Amination (for intermediates)

    • Steps : Reduce a nitro precursor (e.g., 5-nitro-2-methylpyridine) using catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include pyridyl protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Compare with computed spectra using tools like ACD/Labs .
    • ¹³C NMR : Confirm ether linkage (C-O-C) at ~150 ppm.
  • X-ray Crystallography : Use SHELX software for structure refinement . Validate bond lengths (C-O ~1.36 Å) and angles.
  • Mass Spectrometry : ESI-MS (m/z calc. for C₁₂H₁₂N₂O: 200.09; observed: 200.1 ± 0.2).

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

Methodological Answer:

  • Competing Pathways :
    • Hydrolysis : The ether bond may hydrolyze under acidic/basic conditions, forming 5-hydroxy-2-methylpyridine. Mitigate by avoiding aqueous workup for prolonged periods .
    • Dimerization : Observed at high temperatures (>120°C). Monitor via HPLC-MS and adjust reaction time/temperature .
  • Kinetic Studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and optimize nucleophilic attack barriers .

Q. Data Contradictions :

  • Literature reports varying stability of the ether linkage; some studies suggest steric hindrance from methyl groups improves stability , while others note susceptibility to photodegradation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Melting Point Validation :
    • Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min). Compare against lit. values (e.g., 29–31°C for analogues ).
  • Solubility Profiling :
    • Test in DMSO, ethanol, and water (shake-flask method). Document pH dependence; pyridine derivatives often show higher solubility in acidic media .

Q. Example Data :

SolventSolubility (mg/mL)pH DependencyReference
DMSO>50None
Water<1Increases below pH 3

Q. What safety protocols are critical for handling pyridine derivatives like this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Skin/eye exposure : Immediate rinsing with water (15+ minutes) and medical consultation .
    • Inhalation : Use fume hoods; monitor airborne concentrations with OSHA-compliant sensors.
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Q. Risk Codes :

  • R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes/respiratory system/skin) .

Q. How can computational modeling aid in predicting biological activity or material properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
  • Case Study : Analogues of this compound show potential as kinase inhibitors due to pyridine’s electron-deficient ring .

Q. What strategies resolve contradictory data in crystallographic refinement?

Methodological Answer:

  • SHELX Refinement :
    • Address disordered methyl groups using PART and SUMP instructions .
    • Validate with R-factor convergence (<5% difference between R₁ and wR₂).
  • Twinned Data : Use TWIN/BASF commands in SHELXL for high-resolution datasets .

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